(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a pivalate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Amines, pyridine as a base, and solvents like dichloromethane.
Major Products Formed
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and pivalic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Corresponding amides.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The dioxolane ring provides stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor to the pivalate ester, used in similar applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: An amine derivative with different reactivity and applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A carbonate ester with potential as a green solvent.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is unique due to its ester functionality, which imparts specific reactivity and stability. The pivalate group provides steric hindrance, making the compound less prone to hydrolysis compared to other esters .
Properties
Molecular Formula |
C11H20O4 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9(12)13-6-8-7-14-11(4,5)15-8/h8H,6-7H2,1-5H3 |
InChI Key |
BHCGTSFLCDWCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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